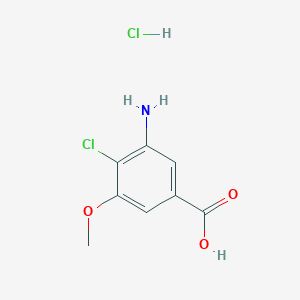

3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride

説明

3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride is a substituted benzoic acid derivative characterized by amino (-NH₂), chloro (-Cl), and methoxy (-OCH₃) groups at positions 3, 4, and 5, respectively, on the benzene ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

特性

IUPAC Name |

3-amino-4-chloro-5-methoxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3.ClH/c1-13-6-3-4(8(11)12)2-5(10)7(6)9;/h2-3H,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQOPFPGGLKLHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Mechanisms

Nitro-to-Amino Reduction Strategies

The reduction of nitro groups to amines is central to synthesizing 3-amino-4-chloro-5-methoxybenzoic acid. Two primary methods dominate literature:

Catalytic Hydrogenation with Pd/C

Adapted from the preparation of 3-amino-4-hydroxybenzoic acid, this method employs palladium-on-carbon (Pd/C) under pressurized hydrogen (0.5–1.5 MPa) at 95–100°C. For the target compound, the reaction pathway would involve:

- Starting Material : 3-nitro-4-chloro-5-methoxybenzoic acid.

- Reduction Conditions :

- Workup : Post-reduction, the mixture is acidified to pH 1–2 with HCl, decolorized with activated carbon, and concentrated under vacuum to precipitate the hydrochloride salt.

Advantages : High yield (95.3% reported for analogous compounds), scalability, and minimal byproducts.

Challenges : Requires specialized equipment (stainless steel autoclave) and precise pH control.

Chemical Reduction with Zinc and Sodium Hydroxide

An alternative route, demonstrated in the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, uses zinc dust in alkaline conditions:

- Reduction Conditions :

- Workup : The amine intermediate is filtered and acidified with HCl to form the hydrochloride.

Advantages : Lower cost and avoids hydrogen gas handling.

Challenges : Longer reaction times and potential over-reduction side reactions.

Methoxylation and Chlorination Steps

Introducing the methoxy and chloro groups requires careful regioselective control:

Chlorination Strategies

Chlorine atoms are introduced via electrophilic aromatic substitution or Sandmeyer reactions. For instance:

Optimization and Process Parameters

Reaction Conditions and Yield Correlation

Data from analogous syntheses reveal critical parameters:

| Parameter | Catalytic Hydrogenation | Chemical Reduction |

|---|---|---|

| Temperature | 95–100°C | 25–80°C |

| Pressure | 0.5–1.5 MPa H₂ | Atmospheric |

| Catalyst | Pd/C (5% loading) | Zinc dust |

| Yield | 95.3% | 76–85% |

| Purity | ≥96% | ≥90% |

Key Insight : Catalytic hydrogenation outperforms chemical reduction in yield and purity but requires higher capital investment.

Purification Techniques

- Decolorization : Activated carbon (1–2% w/w) removes colored impurities.

- Crystallization : Cooling the reaction mixture to 0–5°C precipitates the hydrochloride salt, which is washed with cold water.

- Column Chromatography : For high-purity requirements, silica gel chromatography with petroleum ether:ethyl acetate (3:1) eluent is effective.

Structural and Analytical Validation

Spectroscopic Characterization

化学反応の分析

Types of Reactions

3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

N-chlorosuccinimide (NCS): Used for chlorination.

Palladium Catalysts: Employed in coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

Substituted Benzoic Acids: Through substitution reactions.

Biaryl Compounds: Via coupling reactions.

Oxidized Derivatives: From oxidation reactions.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 3-amino-4-chloro-5-methoxybenzoic acid can exhibit anticancer properties. For instance, a study synthesized a series of benzoyltaurinamide derivatives, some of which were found to be effective against different cancer cell lines, including MDA-MB-231 and SH-SY5Y. The mechanism involved the induction of apoptosis through the intrinsic pathway, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In a study focusing on various substituted benzamides, compounds derived from 3-amino-4-chloro-5-methoxybenzoic acid showed promising results against bacterial strains such as E. coli and Staphylococcus aureus. These findings suggest its potential application in developing new antibiotics .

Synthesis and Industrial Applications

Synthesis of Intermediates

3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in creating dyes and other chemical products due to their favorable reactivity and stability. A notable method involves the reaction of 3-nitro-4-chlorobenzoic acid with sodium hydroxide, leading to high-yield production while minimizing environmental impact .

Process Optimization

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Techniques such as using less hazardous reagents and optimizing reaction conditions have been developed to enhance yield and reduce waste, making industrial applications more sustainable .

Biological Studies

In Vitro Studies

The biological activity of 3-amino-4-chloro-5-methoxybenzoic acid hydrochloride has been evaluated through various in vitro assays. Studies have shown that its derivatives possess antioxidant properties and can inhibit photosynthetic electron transport in plant systems, indicating a broad range of biological interactions .

Data Summary

Case Studies

- Anticancer Derivatives : A study on benzoyltaurinamide derivatives demonstrated that specific substitutions on the benzamide structure significantly enhanced cytotoxicity against cancer cells, suggesting a pathway for future drug development based on 3-amino-4-chloro-5-methoxybenzoic acid derivatives .

- Antimicrobial Research : A comprehensive investigation into the antibacterial effects of synthesized compounds revealed that certain derivatives had comparable efficacy to established antibiotics, positioning them as candidates for further development in antimicrobial therapies .

作用機序

The mechanism of action of 3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The methoxy group can also participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their differences are summarized below:

Key Observations :

- Substituent Position Effects: The position of the methoxy group (e.g., 2-OCH₃ vs. 5-OCH₃) significantly alters electronic properties and steric hindrance, impacting receptor binding or catalytic interactions. For example, 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 5043-81-2) shares 87% similarity with the target compound but differs in methoxy placement, which may affect solubility and reactivity .

- Salt Forms: The hydrochloride salt in the target compound improves aqueous solubility compared to free acids (e.g., 4-Amino-5-chloro-2-methoxybenzoic acid), which is critical for bioavailability in drug formulations .

Analytical Characterization:

- HPLC Profiling : The target compound and its analogs (e.g., berberine hydrochloride, jatrorrhizine hydrochloride) are analyzed via HPLC for purity and identification, as shown in . Retention times and peak shapes differ based on substituent polarity .

- Stability : Acid stability studies, as demonstrated for nicardipine hydrochloride (), suggest that the hydrochloride salt form of the target compound may enhance stability under acidic conditions compared to free bases .

Pharmacological and Industrial Relevance

- Therapeutic Potential: While the target compound lacks direct bioactivity data in the evidence, structural analogs like metoclopramide hydrochloride () and SARS-CoV-2 3CLpro inhibitors (e.g., tranilcypromine hydrochloride, ) underscore the importance of chloro-methoxy-amino substitution patterns in drug design .

- Commercial Status: The target compound is listed as discontinued in commercial catalogs (), whereas analogs like 4-Amino-5-chloro-2-methoxybenzoic acid remain available, reflecting differences in demand or synthetic feasibility .

生物活性

3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride, a benzoic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group, a chloro substituent, and a methoxy group, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-amino-4-chloro-5-methoxybenzoic acid hydrochloride is with a molecular weight of 201.61 g/mol. The structural arrangement of its functional groups plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Functional Groups | Amino, Chloro, Methoxy |

The biological activity of 3-amino-4-chloro-5-methoxybenzoic acid hydrochloride is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups facilitate hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects.

1. Enzyme Modulation

Research indicates that derivatives of benzoic acid, including 3-amino-4-chloro-5-methoxybenzoic acid hydrochloride, can activate key proteolytic pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). In vitro studies have demonstrated that this compound enhances the activity of cathepsins B and L, which are critical for protein degradation and cellular homeostasis .

2. Antitumor Activity

The compound has shown promise in preclinical studies as an antitumor agent. In cell-based assays, it exhibited significant cytotoxicity against various cancer cell lines without affecting normal cells, suggesting a selective action that could be harnessed for therapeutic purposes .

3. Antioxidant Properties

Antioxidant activity has also been reported for this compound. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models, which is vital for preventing cellular damage associated with aging and various diseases.

Case Study 1: Proteasome Activation

A study evaluated the effects of 3-amino-4-chloro-5-methoxybenzoic acid hydrochloride on human foreskin fibroblasts. Results indicated that at concentrations of 1 and 10 μg/mL, the compound significantly enhanced proteasome activity (467.3 ± 3.9% activation), indicating its potential as a modulator of protein homeostasis in aging cells .

Case Study 2: Cytotoxicity Assessment

In another investigation involving cancer cell lines (Hep-G2 and A2058), the compound was tested for cytotoxic effects. The results showed minimal cytotoxicity across all tested concentrations (less than 5% growth inhibition), highlighting its safety profile alongside its efficacy in promoting proteasomal activity .

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-4-chloro-5-methoxybenzoic acid hydrochloride, and how can reaction conditions be optimized to improve yield?

Answer: Synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:

- Chlorination : Introduce the chloro group via Sandmeyer reaction or electrophilic substitution under controlled pH (e.g., using HCl/NaNO₂/CuCl) .

- Amination : Protect the amino group during synthesis using tert-butoxycarbonyl (Boc) or benzyl groups to avoid side reactions .

- Methoxy introduction : Employ Williamson ether synthesis with methyl iodide and a deprotonated hydroxyl group .

- Yield optimization : Adjust reaction temperature (e.g., 0–5°C for diazotization) and stoichiometric ratios (e.g., 1.2 equivalents of methyl iodide for methoxylation). Catalytic systems like thiamine hydrochloride (used in analogous reactions) can enhance efficiency .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z values with theoretical calculations (e.g., C₉H₁₀ClNO₃·HCl: calculated 251.0154, observed 251.0158) to confirm molecular composition .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- HPLC : Monitor purity (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) .

| Analytical Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC | ≥98% peak area |

| Molecular Weight | HRMS | ±0.002 Da tolerance |

| Structural Confirmation | ¹³C NMR | Matches predicted shifts |

Advanced Research Questions

Q. How can researchers design receptor-binding assays to evaluate the pharmacological potential of derivatives?

Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-5-HT for serotonin receptors) to measure displacement by the compound. Calculate inhibition constants (Kᵢ) using the Cheng-Prusoff equation .

- Functional Assays : Monitor second messengers (e.g., cAMP for GPCRs) in HEK293 cells transfected with target receptors. Address contradictions by repeating assays under varied conditions (e.g., pH 7.4 vs. 6.8) .

Q. What strategies resolve contradictory biological activity data in SAR studies?

Answer:

- Orthogonal Validation : Combine binding assays with functional readouts (e.g., calcium flux vs. β-arrestin recruitment) to confirm target engagement .

- Stability Testing : Assess compound integrity under assay conditions (e.g., 37°C, 5% CO₂) via HPLC to rule out degradation artifacts .

- Species-Specific Models : Test activity in human vs. rodent receptors to identify interspecies variability .

Q. How to develop stability-indicating methods for this compound under varied conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light (254 nm), and hydrolytic conditions (0.1M HCl/NaOH) for 48 hours .

- HPLC Method Development : Use ion-pair chromatography (e.g., hexanesulfonate buffer) to separate charged degradation products. Track peaks at 220 nm .

| Condition | Degradation Pathway | Detected By |

|---|---|---|

| Acidic Hydrolysis | Ester cleavage | Loss of methoxy peak (NMR) |

| Oxidative Stress | Chlorine substitution | New HRMS fragment (m/z 215) |

Q. What catalytic systems enable efficient functionalization of the benzoic acid core?

Answer:

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for esterification or amidation steps .

- Green Catalysts : Thiamine hydrochloride (vitamin B₁) in aqueous media promotes Knoevenagel condensations for derivative synthesis .

- Directed Ortho-Metalation : Use lithium diisopropylamide (LDA) to regioselectively introduce substituents at the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。